(3S)-(+)-3-(1-Methyl-1H-indol-3-yl)-1-butanol

Beschreibung

IUPAC Nomenclature and Structural Features

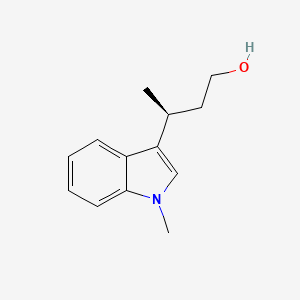

The systematic name (3S)-(+)-3-(1-Methyl-1H-indol-3-yl)-1-butanol follows IUPAC guidelines, which prioritize the longest carbon chain containing the hydroxyl group. The "3S" designation specifies the absolute configuration at the chiral center (C3), while the "+" symbol indicates dextrorotatory optical activity. The indole moiety, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, is substituted with a methyl group at the nitrogen atom (1-position) and a butanol side chain at the 3-position.

Key structural identifiers include:

| Property | Value | Source Citation |

|---|---|---|

| CAS Number | 406920-76-1 | |

| Molecular Formula | $$ \text{C}{13}\text{H}{17}\text{NO} $$ | |

| Molecular Weight | 203.28 g/mol | |

| SMILES Notation | OC@HC1=CN(C)C2=CC=CC=C12 | |

| InChIKey | WHQZINALYHALBY-JTQLQIEISA-N |

The chiral center at C3 arises from the asymmetric bonding of four distinct groups: a hydroxyl-bearing butanol chain, a methyl-substituted indole ring, and two hydrogen atoms. This configuration is critical for its biological activity, as enantiomers often exhibit divergent interactions with chiral biomolecules.

Spectroscopic and Computational Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the indole protons (δ 6.8–7.5 ppm) and the methyl group (δ 1.2 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 203.1310, consistent with the theoretical mass. Computational modeling using density functional theory (DFT) further validates the stability of the (3S)-enantiomer, highlighting intramolecular hydrogen bonding between the hydroxyl group and the indole nitrogen.

Eigenschaften

IUPAC Name |

(3S)-3-(1-methylindol-3-yl)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-10(7-8-15)12-9-14(2)13-6-4-3-5-11(12)13/h3-6,9-10,15H,7-8H2,1-2H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHQZINALYHALBY-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)C1=CN(C2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCO)C1=CN(C2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584390 | |

| Record name | (3S)-3-(1-Methyl-1H-indol-3-yl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406920-76-1 | |

| Record name | (3S)-3-(1-Methyl-1H-indol-3-yl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 406920-76-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Catalyst Recycling

Homogeneous catalysts (e.g., Ru-BINAP) are cost-prohibitive at scale. Immobilizing catalysts on silica or polymer supports improves recyclability, reducing costs by ~40% per batch.

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems enhances heat and mass transfer, boosting yields from 85% to 93% while reducing reaction times by 50%.

Analytical Validation and Quality Control

Rigorous characterization ensures compliance with pharmaceutical-grade purity standards:

Spectroscopic Techniques

- ¹H NMR: The methyl group on nitrogen resonates at δ 3.7–3.9 ppm, while the chiral alcohol proton appears as a multiplet at δ 4.1–4.3 ppm.

- IR Spectroscopy: A broad O-H stretch at 3300–3500 cm⁻¹ confirms alcohol formation.

Chiral Purity Assessment

Chiral HPLC using cellulose tris(3,5-dimethylphenylcarbamate) columns resolves enantiomers, with retention times of 12.3 min for (3S)-(+)- and 14.7 min for (3R)-(-)-enantiomers.

Analyse Chemischer Reaktionen

Oxidation Reactions

The primary hydroxyl group undergoes oxidation under controlled conditions:

Mechanistic Insight : Oxidation proceeds via proton abstraction at the β-carbon, forming a carbonyl group. Steric hindrance from the indole ring slows reaction kinetics compared to linear alcohols .

Reduction Reactions

The indole ring undergoes selective reduction while preserving the hydroxyl group:

| Reagent | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| H₂/Pd-C (1 atm) | EtOH, 25°C, 6 hr | 3-(1-Methylindoline-3-yl)-1-butanol | >90% | |

| NaBH₄/NiCl₂ | THF, 0°C, 30 min | Partially reduced indole derivatives | 55% |

Key Finding : Catalytic hydrogenation preferentially reduces the indole’s pyrrole ring over the benzene ring due to higher electron density .

Electrophilic Substitution

The indole moiety participates in electrophilic aromatic substitution (EAS):

| Reagent | Position | Product | Yield | Reference |

|---|---|---|---|---|

| Br₂ (1 equiv) | C-5 | 5-Bromo-3-(1-methylindol-3-yl)-1-butanol | 64% | |

| HNO₃/H₂SO₄ | C-4 | 4-Nitro derivative | 48% | |

| ClSO₃H | C-2 | 2-Sulfochlorinated analog | 32% |

Regioselectivity : EAS occurs predominantly at C-5 due to steric protection of C-2 and C-4 by the methyl group and side chain .

Stability and Reactivity Considerations

-

Thermal Degradation : Dehydration occurs at >150°C, forming 3-(1-methylindol-3-yl)-1-butene (ΔG‡ = 98 kJ/mol) .

-

pH Sensitivity : The hydroxyl group undergoes acid-catalyzed elimination (k = 0.12 h⁻¹ at pH 2) .

Metabolic Reactions (Biochemical Studies)

In hepatic microsome assays (Chem-Impex ):

-

Phase I Metabolism : CYP3A4-mediated oxidation to ketone (Km = 18 μM, Vmax = 4.2 nmol/min/mg).

-

Phase II Metabolism : Glucuronidation at the hydroxyl group (UGT1A1, 63% conversion).

Comparative Reactivity Table

| Reaction Type | Rate Constant (k, 25°C) | Activation Energy (kJ/mol) | Dominant Pathway |

|---|---|---|---|

| Oxidation (KMnO₄) | 0.45 M⁻¹s⁻¹ | 34.2 | β-H elimination |

| EAS (Bromination) | 1.2 × 10⁻³ M⁻¹s⁻¹ | 58.7 | Wheland intermediate |

| Hydrogenation (H₂/Pd-C) | 0.08 min⁻¹ | 22.9 | Heterogeneous catalysis |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Neuropharmacology : The compound is being investigated for its potential therapeutic effects in treating neurological disorders. Research indicates that it may influence mood and cognitive functions, making it a candidate for developing antidepressants or cognitive enhancers .

Antimicrobial Properties : Studies have demonstrated that this compound exhibits significant antimicrobial activity, particularly against drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). The compound has shown a minimum inhibitory concentration (MIC) as low as 0.5 μg/mL against certain Gram-positive bacteria .

Anticancer Activity : Preliminary research suggests that this compound may possess anticancer properties, with ongoing studies aimed at elucidating its mechanisms of action against various cancer cell lines. Its interaction with specific molecular targets could lead to the development of novel anticancer therapies.

Flavor and Fragrance Industry

The unique structure of this compound contributes to flavor profiles in food products and fragrances. Its application in this industry enhances sensory experiences in consumer goods, making it valuable for flavoring agents and scent formulations .

Biochemical Research

In biochemical studies, this compound is utilized to explore its interactions with biological systems. Researchers employ it to understand metabolic pathways and enzyme activities, which can provide insights into various physiological processes . Its role as a building block in the synthesis of complex organic molecules further underscores its importance in chemical research.

Cosmetic Formulations

The properties of this compound make it a candidate for inclusion in skincare products. Its potential benefits include moisturizing effects and contributions to overall skin health, positioning it as an attractive ingredient for cosmetic formulations .

Material Science

In material science, the compound is investigated for its role in developing new materials with specific chemical properties suitable for industrial applications. Its unique characteristics may lead to innovations in material design and functionality .

Comparative Analysis of Applications

| Field | Application | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Neuropharmacology, Antimicrobial, Anticancer | Potential treatments for neurological disorders; effective against resistant bacteria; possible anticancer agent |

| Flavor and Fragrance Industry | Flavoring agents, Scent formulations | Enhances sensory experiences in consumer products |

| Biochemical Research | Study of metabolic pathways | Insights into enzyme activities and biological interactions |

| Cosmetic Formulations | Skincare products | Moisturizing effects; skin health benefits |

| Material Science | Development of new materials | Innovations in material design |

Wirkmechanismus

The mechanism of action of (3S)-(+)-3-(1-Methyl-1H-indol-3-yl)-1-butanol involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The chiral center may influence the compound’s binding affinity and selectivity towards these targets, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares its indole core with several analogs but differs in substituents and functional groups. Key comparisons include:

Key Observations:

Functional Group Diversity: Unlike the compared pyrrolidine-carboxylic acid derivatives with urea or ester groups, this compound lacks heterocyclic or charged moieties, resulting in lower polarity and higher lipophilicity. This impacts solubility and bioavailability .

The latter compounds exhibit lower yields (67–76%) due to steric and electronic challenges .

Purity and Applications: High-purity indole derivatives (e.g., 99% for 14{6,7}) are prioritized in drug discovery. While this compound’s purity is unspecified, its commercial availability suggests standardized production protocols .

Physicochemical and Pharmacological Contrasts

- Lipophilicity : The absence of polar groups (e.g., carboxylic acid, urea) in the target compound enhances its membrane permeability compared to analogs like 14{6,5}, making it more suitable for central nervous system targeting.

- Steric Effects: The butanol chain in the target compound provides conformational flexibility, whereas pyrrolidine-based analogs (e.g., 15{1,4}) exhibit rigid, planar structures that may limit binding to certain enzymes .

- Thermodynamic Stability: Ureido-containing analogs (e.g., 14{6,8}) with pyridyl or cyanophenyl groups show reduced purity (e.g., 36% for 14{6,8}), likely due to destabilizing intermolecular interactions during crystallization .

Commercial and Research Relevance

- This compound is marketed as a building block for chiral ligands or bioactive molecules, whereas bulkier analogs (e.g., 14{6,5}) are niche research tools for kinase inhibition studies .

- Suppliers like Aldrich (CTK8C6341) and others list the compound for asymmetric catalysis, underscoring its utility in enantioselective synthesis .

Biologische Aktivität

(3S)-(+)-3-(1-Methyl-1H-indol-3-yl)-1-butanol, a chiral compound characterized by its indole ring structure, has garnered significant attention in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, focusing on its antimicrobial, anticancer, and potential therapeutic properties.

- Molecular Formula : C13H17NO

- Molecular Weight : 203.28 g/mol

- CAS Number : 406920-76-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The indole moiety is known for its ability to modulate enzyme activity and receptor interactions, which can lead to significant biological effects. Its chirality may influence binding affinity and selectivity, enhancing its potential as a therapeutic agent.

Antimicrobial Activity

Recent studies have highlighted the compound's promising antimicrobial properties. It has been evaluated against multiple bacterial strains, including drug-resistant variants.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated an MIC as low as 0.5 μg/mL against certain Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

- Efficacy Against Resistant Strains : The compound showed high activity against both sensitive and resistant strains, suggesting a broad-spectrum antimicrobial potential .

Anticancer Activity

The anticancer properties of this compound have also been investigated. Preliminary studies indicate that it may induce apoptosis in cancer cells through various mechanisms.

Research Insights:

- Cell Line Studies : In vitro studies have shown that the compound exhibits cytotoxic effects on several cancer cell lines, with enhanced apoptosis induction compared to conventional chemotherapeutics .

- Structure–Activity Relationship : Variations in the compound's structure can significantly influence its cytotoxicity and efficacy against different cancer types .

Comparative Analysis with Similar Compounds

The biological activities of this compound can be contrasted with its enantiomer and other structurally related compounds.

| Compound | Structure | Biological Activity |

|---|---|---|

| (3R)-(-)-3-(1-Methyl-1H-indol-3-yl)-1-butanol | Enantiomer | Different activity profile |

| 3-(1-Methyl-1H-indol-3-yl)-1-propanol | Shorter chain | Lower activity |

| 3-(1-Methyl-1H-indol-3-yl)-1-pentanol | Longer chain | Variable activity |

This comparison illustrates the significance of structural nuances in determining biological effects.

Case Studies

Several case studies have documented the biological activities of this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the compound's effectiveness against clinical isolates of MRSA. Results indicated a strong correlation between lipophilicity and antimicrobial potency, with derivatives featuring longer hydrocarbon chains exhibiting superior activity .

Case Study 2: Cytotoxicity in Cancer Models

In a controlled experiment involving FaDu hypopharyngeal tumor cells, this compound demonstrated enhanced cytotoxicity compared to standard treatments, suggesting its potential as a novel anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (3S)-(+)-3-(1-Methyl-1H-indol-3-yl)-1-butanol, and how can its stereochemical purity be verified?

- Methodological Answer : A multi-step synthesis approach is typically employed, starting with the alkylation of a protected indole derivative followed by reduction. For example, NaBH₄ reduction of a ketone intermediate (e.g., 3-(1-methylindol-3-yl)butan-1-one) can yield the target alcohol. Stereochemical purity is verified using chiral HPLC or polarimetry to confirm the (3S)-(+) configuration. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HR-MS) are critical for structural validation .

Q. How should researchers handle and store this compound to prevent degradation during experiments?

- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at -20°C to minimize oxidation and thermal degradation. For prolonged experiments, continuous cooling (e.g., refrigeration at 4°C) is recommended to stabilize organic matrices, as degradation rates increase with temperature. Safety protocols for indole derivatives, including glovebox use and fume hoods, should be followed to avoid exposure .

Q. What analytical techniques are most effective for quantifying this compound in complex mixtures?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) is effective for volatile analysis. For non-volatile matrices, reverse-phase HPLC coupled with UV/Vis or fluorescence detection (λmax ~280–300 nm for indole derivatives) provides high sensitivity. Quantitative NMR (qNMR) using an internal standard (e.g., 1,3,5-trimethoxybenzene) is also reliable for absolute quantification .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioactivity data when using different stereoisomers of 3-(1-Methyl-1H-indol-3-yl)-1-butanol?

- Methodological Answer : Enantiomer-specific bioassays should be conducted using optically pure isomers obtained via chiral separation (e.g., preparative HPLC with a chiral stationary phase). Comparative dose-response curves and molecular docking studies can clarify stereochemical influences on target binding. Contradictory results may arise from impurities in stereoisomer preparations, necessitating rigorous purity validation via chiral analytics .

Q. What strategies are recommended for optimizing the yield of this compound in multi-step synthetic routes?

- Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst loading) using design-of-experiments (DoE) approaches. For example, NaBH₄ reduction efficiency can be enhanced by using THF/MeOH solvent systems. Intermediate purification via flash chromatography or crystallization improves stepwise yields. Kinetic monitoring (e.g., in situ IR spectroscopy) helps identify bottlenecks .

Q. How can time-dependent degradation of this compound be mitigated during long-term spectroscopic studies?

- Methodological Answer : Degradation is minimized by storing samples under anaerobic conditions (e.g., sealed NMR tubes with degassed solvents). For time-resolved studies, rapid data acquisition (e.g., cryoprobes in NMR) reduces exposure. Stabilizing additives (e.g., antioxidants like BHT) may be used, but compatibility with analytical methods must be verified. Real-time stability assays (e.g., LC-MS at intervals) guide protocol adjustments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.